

Cimicifugic acid E CAS number and molecular formula

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Compound of Interest

Compound Name: Cimicifugic acid E

Cat. No.: B1654313

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Cimicifugic Acid E: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimicifugic acid E is a phenolic compound belonging to the class of hydroxycinnamic acid esters. It is a constituent of plants from the Cimicifuga genus (now often classified under Actaea), notably Black Cohosh (*Actaea racemosa*), a plant with a history of use in traditional medicine. This technical guide provides a summary of the available scientific data on **Cimicifugic acid E**, including its chemical properties, and an overview of relevant experimental methodologies.

Chemical and Physical Properties

Cimicifugic acid E is characterized by the following identifiers and molecular attributes.

Property	Value	Source
CAS Number	219986-67-1	[1]
Molecular Formula	C ₂₁ H ₂₀ O ₁₀	[1]
Molecular Weight	432.38 g/mol	[1]

Biological Activity and Current Understanding

Research into the specific biological effects of isolated **Cimicifugic acid E** is limited. Much of the available data is derived from studies on complex extracts of *Cimicifuga racemosa* or on a mixture of related cimicifugic acids.

Anti-inflammatory Potential

One study has indicated that **Cimicifugic acid E**, along with other related compounds (cimicifugic acids A, B, and F), possesses the ability to inhibit neutrophil elastase[2]. This enzyme is implicated in inflammatory processes, suggesting a potential anti-inflammatory role for **Cimicifugic acid E**.

Vasoactivity

In a study investigating the vasoactive effects of various cimicifugic acids on rat aortic strips, **Cimicifugic acid E** was found to have no significant activity[3].

Serotonergic Activity

Initial investigations into the serotonergic activity of *Cimicifuga racemosa* extracts suggested that cimicifugic acids might be responsible for these effects. However, subsequent, more detailed studies have concluded that the serotonergic activity is not attributable to cimicifugic acids but rather to the presence of N ω -methylserotonin[4][5][6].

Cytotoxicity

While some studies have explored the growth-inhibitory effects of *Cimicifuga* extracts and their constituents on cancer cell lines, specific data on **Cimicifugic acid E** is scarce. Research on other cimicifugic acids, such as A, B, and G, has demonstrated very weak activity against human breast cancer cells[7].

Experimental Protocols

The isolation and analysis of **Cimicifugic acid E** from its natural sources involve multi-step chromatographic techniques.

Isolation of Cimicifugic Acids

A common workflow for the isolation of cimicifugic acids from *Cimicifuga racemosa* roots is as follows:

- Extraction: The dried and ground rhizomes are extracted with a solvent such as methanol or an ethanol-water mixture[5].
- Partitioning: The crude extract undergoes liquid-liquid partitioning to separate different classes of compounds. The phenolic fraction, containing cimicifugic acids, is collected[2].
- Chromatography:
 - Solid-Phase Extraction (SPE): The phenolic fraction is often first enriched using SPE[2].
 - Fast Centrifugal Partition Chromatography (FCPC): This technique, particularly using a pH-zone refinement method, has proven effective in separating the acidic cimicifugic acids from basic compounds and then isolating them as pure compounds[2][5].

Analytical Methods

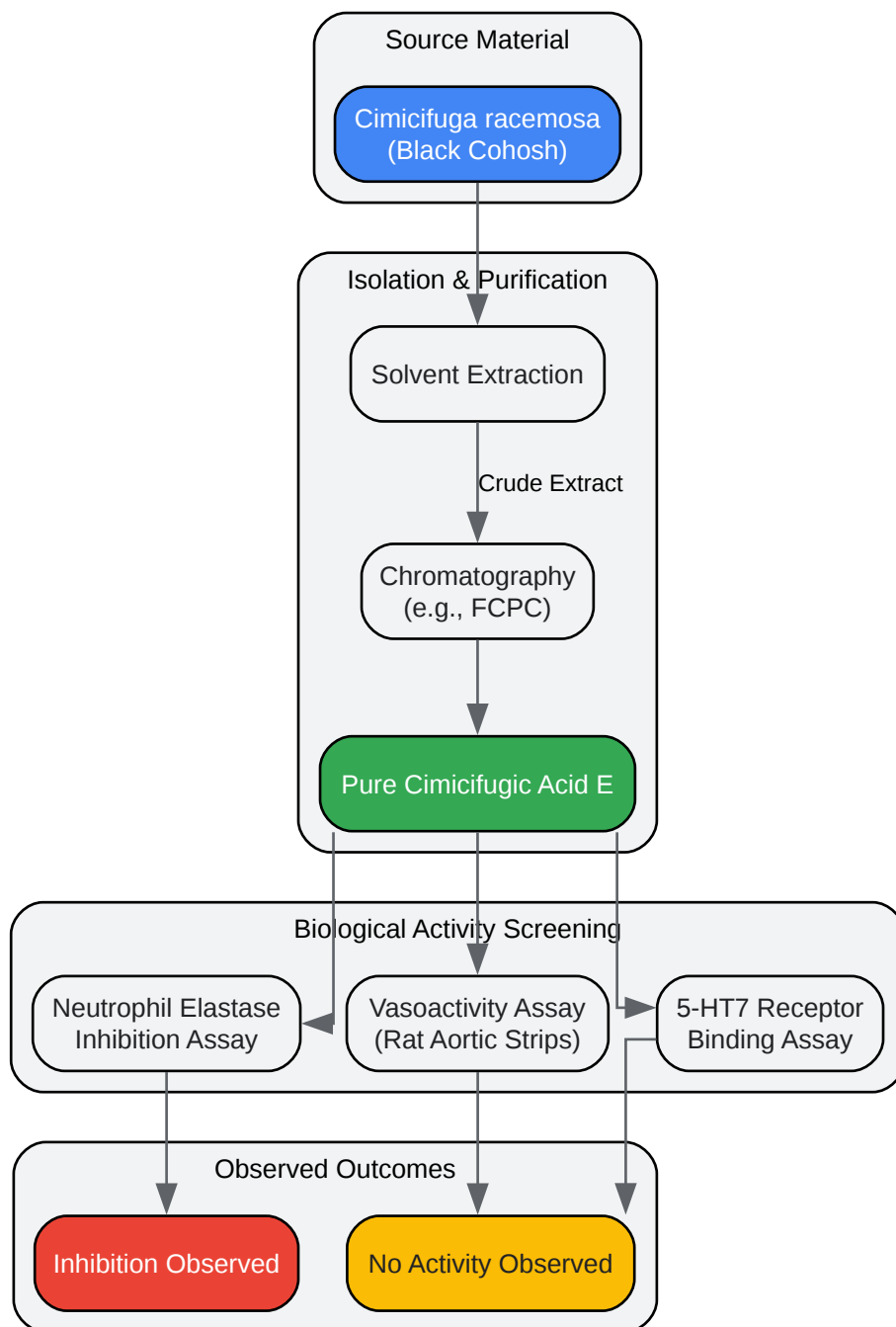
- High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for the separation and quantification of cimicifugic acids in plant extracts. A typical setup might involve a C18 column with a gradient elution using acidified water and acetonitrile[8][9].
- Ultra-Performance Liquid Chromatography-Quadrupole-Time-of-Flight Tandem Mass Spectrometry (UPLC-TOF-MS): This highly sensitive technique is used for the identification of chemical components, including **Cimicifugic acid E**, in complex mixtures like *Cimicifugae Rhizoma* extracts. The method provides both retention time and mass spectral data for accurate identification[1].

Biological Assays

- 5-HT₇ Receptor Binding Assay: To assess serotonergic activity, a competitive binding assay can be employed. This involves using a cell line expressing the human 5-HT₇ receptor and measuring the displacement of a radiolabeled ligand by the test compound[5].

Visualizations

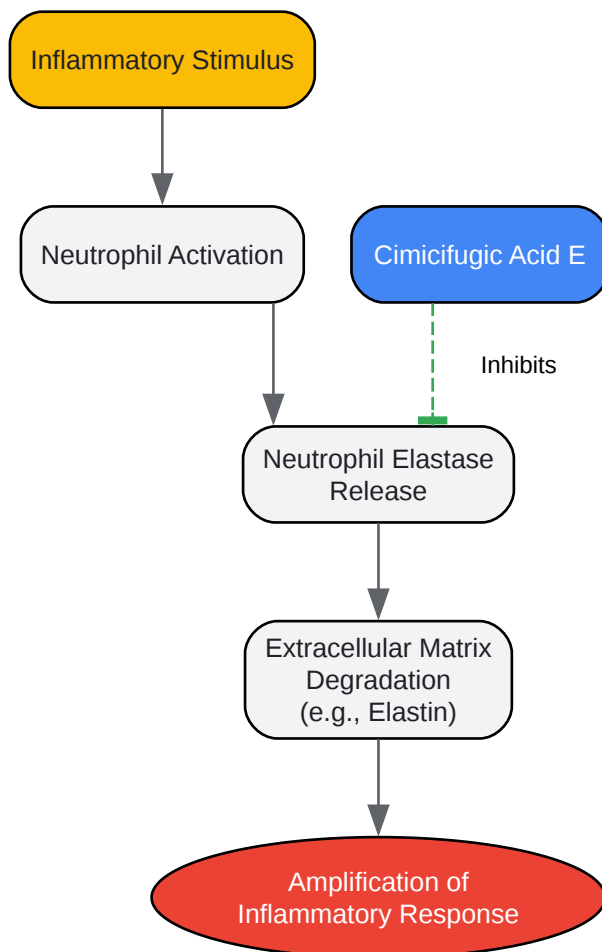
Logical Relationship: Investigating Bioactivity of Cimicifugic Acid E



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Caption: Workflow for the investigation of **Cimicifugic Acid E**'s biological activity.

Signaling Concept: Neutrophil Elastase Inhibition



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Caption: Conceptual diagram of **Cimicifugic Acid E**'s potential anti-inflammatory action.

Conclusion

Cimicifugic acid E is a well-characterized chemical constituent of *Cimicifuga* species. While its role in the overall pharmacological profile of Black Cohosh extracts appears to be minor, particularly concerning serotonergic and vasoactive effects, its potential as a neutrophil elastase inhibitor warrants further investigation. This could be a promising avenue for research into novel anti-inflammatory agents. Future studies should focus on elucidating the precise mechanism of this inhibition and evaluating its efficacy in relevant *in vitro* and *in vivo* models of inflammation.

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